![molecular formula C51H104N4O2 B14440302 N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} CAS No. 79692-26-5](/img/structure/B14440302.png)
N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}: is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} typically involves the reaction of nonane-1,9-diamine with N-[3-(dimethylamino)propyl]hexadecanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry: In chemistry, N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is used as a reagent in organic synthesis, particularly in the formation of complex amides and amines
Biology: The compound has been studied for its potential biological activities, including its role as a surfactant and its ability to interact with biological membranes. It may also be used in the development of drug delivery systems due to its amphiphilic nature.
Medicine: In medicine, the compound’s ability to form stable complexes with various drugs makes it a candidate for use in drug formulation and delivery. Its potential as a therapeutic agent is also being explored, particularly in the treatment of certain diseases where modulation of membrane properties is beneficial.
Industry: Industrially, N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is used in the formulation of lubricants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for use in various applications, including cosmetics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
N,N’-(Nonane-1,9-diyl)bis(2-hydroxybenzamide): Similar in structure but contains hydroxyl groups instead of dimethylamino groups.
N,N’-(Nonane-1,9-diyl)bis(3-aminopropyl)hexadecanamide): Contains aminopropyl groups instead of dimethylamino groups.
Uniqueness: N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is unique due to its specific combination of long alkyl chains and dimethylamino groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
79692-26-5 |
|---|---|
Molecular Formula |
C51H104N4O2 |
Molecular Weight |
805.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-[9-[3-(dimethylamino)propyl-hexadecanoylamino]nonyl]hexadecanamide |
InChI |
InChI=1S/C51H104N4O2/c1-7-9-11-13-15-17-19-21-23-25-28-32-36-42-50(56)54(48-40-44-52(3)4)46-38-34-30-27-31-35-39-47-55(49-41-45-53(5)6)51(57)43-37-33-29-26-24-22-20-18-16-14-12-10-8-2/h7-49H2,1-6H3 |
InChI Key |
CEWHMUZULRBIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCCCCCCCN(CCCN(C)C)C(=O)CCCCCCCCCCCCCCC)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


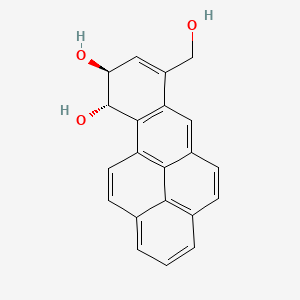
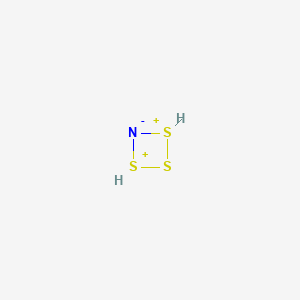
![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)

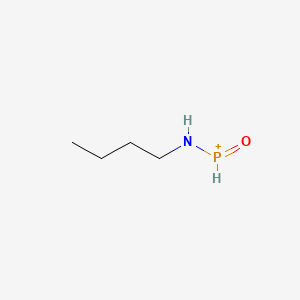
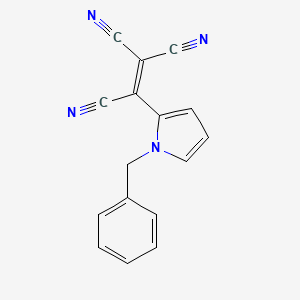
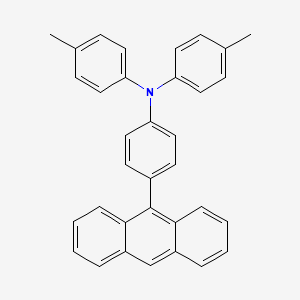
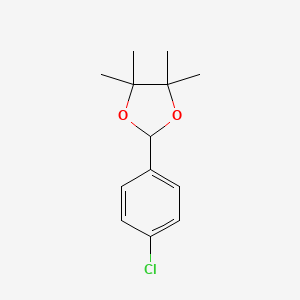
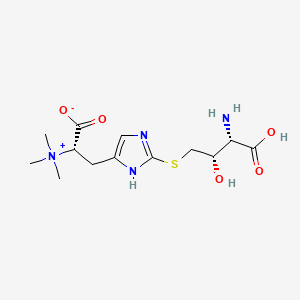

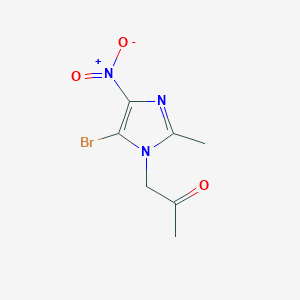

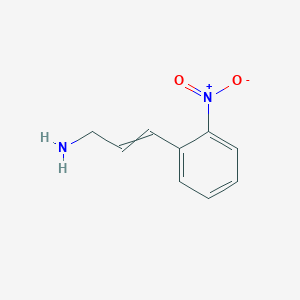
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
